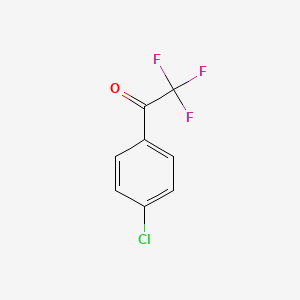

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPQUENOGZXOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059807 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-37-9 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 321-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoro-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry and materials science.[1] The information is curated for professionals engaged in research and development who require precise data and procedural insights.

Core Physical and Chemical Properties

This compound, also known as 4'-Chloro-2,2,2-trifluoroacetophenone, is an organic compound with the chemical formula C₈H₄ClF₃O.[1][2][3] Its structure incorporates a para-substituted chlorophenyl ring attached to a trifluoroacetyl group. The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 321-37-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |

| Molecular Weight | 208.56 g/mol | [1][2][4] |

| Melting Point | -12 °C (literature) | [6] |

| Boiling Point | 199 °C / 10 mmHg (literature) | [6] |

| Flash Point | 45 °C (literature) | [6] |

| Calculated LogP | 3.085 | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols

The determination of physical properties and the synthesis of compounds like this compound involve standardized laboratory procedures. While specific experimental documentation for this exact compound is not publicly detailed, the following sections describe generalized protocols derived from the synthesis of analogous structures and standard organic chemistry practices.[7][8]

1. Synthesis and Purification Protocol

The synthesis of aryl trifluoromethyl ketones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent, followed by purification.

-

Reaction Setup: A solution of a suitable starting material, such as a Grignard reagent derived from 1-bromo-4-chlorobenzene, is prepared in an aprotic organic solvent like tetrahydrofuran (THF) within a flame-dried, four-necked, round-bottomed flask under an inert nitrogen atmosphere.[7][9]

-

Reagent Addition: The reaction vessel is cooled, typically to 0 °C or lower, using an ice-water or dry ice-acetone bath. A trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate, is then added dropwise to the stirred solution, maintaining the low temperature.[7]

-

Reaction & Quenching: The mixture is stirred for a specified duration, allowing the reaction to proceed to completion. Upon completion, the reaction is carefully quenched by the slow, dropwise addition of an acidic solution, such as 2.0 M HCl, while maintaining cooling.[7][8]

-

Workup & Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is typically extracted one or more times with an organic solvent like ethyl acetate to recover any dissolved product.[8] The organic layers are then combined.

-

Washing and Drying: The combined organic phase is washed sequentially with water and brine to remove residual acid and inorganic salts. The washed organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified. Given the compound's boiling point, purification is often achieved through vacuum distillation.[8] Alternatively, silica gel chromatography can be employed for higher purity.[7]

2. Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled, slow rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

3. Boiling Point Determination

The boiling point at reduced pressure (e.g., 10 mmHg) is determined using a vacuum distillation apparatus. The purified liquid is heated in a distillation flask under the target pressure. The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of a target compound like this compound.

Caption: General workflow for chemical synthesis and purification.

References

- 1. Buy this compound (EVT-320684) | 321-37-9 [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound - CAS:321-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 8. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4'-Chloro-2,2,2-trifluoroacetophenone: A Key Building Block in Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Chloro-2,2,2-trifluoroacetophenone, a versatile chemical intermediate with significant applications in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, particularly the presence of a trifluoromethyl group and a chlorinated phenyl ring, impart desirable properties to target molecules, including enhanced metabolic stability and bioactivity.

Chemical Structure and Identification

4'-Chloro-2,2,2-trifluoroacetophenone is an aromatic ketone. The structure consists of a phenyl ring substituted with a chlorine atom at the para-position (position 4) and an acetyl group at position 1. The acetyl group is further substituted with three fluorine atoms at the alpha-carbon.

| Identifier | Value |

| IUPAC Name | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one |

| CAS Number | 321-37-9[1][2] |

| Molecular Formula | C₈H₄ClF₃O[1][2] |

| SMILES String | FC(F)(F)C(=O)c1ccc(Cl)cc1 |

| InChI Key | DYPQUENOGZXOGE-UHFFFAOYSA-N |

| Synonyms | 4-Chloro-α,α,α-trifluoroacetophenone, p-Chloro-α,α,α-trifluoroacetophenone |

Physicochemical Properties

The physicochemical properties of 4'-Chloro-2,2,2-trifluoroacetophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 208.56 g/mol [1][2] |

| Appearance | White to almost white powder or lump[1] |

| Melting Point | 24-26 °C[3] |

| Boiling Point | 180-183 °C[3] |

| Density | 1.398 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.489 |

| Solubility | Sparingly soluble in water[1] |

| Flash Point | 78 °C (172.4 °F) - closed cup |

Synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone

A common method for the synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone involves the reaction of a Grignard or organolithium reagent derived from a halogenated benzene with a trifluoroacetylating agent. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Organolithium Reagent

This protocol describes the synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone from p-bromochlorobenzene and ethyl trifluoroacetate.

Materials:

-

p-Bromochlorobenzene

-

n-Butyllithium (n-BuLi) in hexane

-

Ethyl trifluoroacetate

-

Dry tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 20 g of p-bromochlorobenzene in 200 ml of dry THF in a reaction vessel.

-

Cool the solution to -60°C.

-

Slowly add 110 ml of n-butyllithium/hexane solution (0.95M) to the reaction mixture.

-

Stir the reaction solution at -60°C for 1 hour, then warm to -20°C and stir for an additional 30 minutes.

-

Cool the reaction solution back to -60°C.

-

Add a solution of 17.8 g of ethyl trifluoroacetate in 20 ml of dry THF to the reaction mixture.

-

Stir the reaction at -60°C for 1 hour.

-

Quench the reaction by pouring the solution into a mixture of dilute HCl and ice water.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by distillation under reduced pressure to obtain the desired product.

Applications in Drug Development and Agrochemicals

4'-Chloro-2,2,2-trifluoroacetophenone serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][4] The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity of the final compound.[4]

-

Pharmaceuticals: It is a building block for the synthesis of anti-inflammatory and analgesic drugs.[4]

-

Agrochemicals: This compound is utilized in the production of herbicides and pesticides.[4]

Role in Signaling Pathways: A Precursor to Chalcone-Based Nrf2 Activators

While 4'-Chloro-2,2,2-trifluoroacetophenone itself is not directly reported to modulate specific signaling pathways, it is a key precursor for the synthesis of chalcone derivatives. Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as chalcones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[5]

The synthesis of chalcones often involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. 4'-Chloro-2,2,2-trifluoroacetophenone can be utilized as the acetophenone component in such reactions to generate novel chalcone derivatives with potential Nrf2-activating properties. The presence of the chloro and trifluoromethyl groups can significantly influence the biological activity of the resulting chalcones.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS Number: 321-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 4'-chloro-2,2,2-trifluoroacetophenone, is an aromatic ketone distinguished by the presence of a trifluoromethyl group.[1] This structural feature imparts unique chemical and physical properties, making it a valuable building block and intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the compound's reactivity and metabolic stability, characteristics highly sought after in drug design.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its emerging role in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 321-37-9 | [3][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [2][3][5] |

| Molecular Weight | 208.56 g/mol | [2][3][5] |

| Appearance | White to almost white solid or powder to lump | [1][5] |

| Melting Point | 24-26 °C (lit.) | [5] |

| Boiling Point | 180-183 °C (lit.) | [5] |

| Density | 1.398 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.489 (lit.) | [5] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [5] |

| SMILES | FC(F)(F)C(=O)c1ccc(Cl)cc1 | [3][5] |

| InChI | 1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11,12)/h1-4H | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

This method involves the reaction of chlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (a stoichiometric amount or more) is suspended in an inert solvent such as dichloromethane or dichloroethane within the reaction flask. The suspension is cooled in an ice bath.

-

Addition of Acylating Agent: Trifluoroacetic anhydride or trifluoroacetyl chloride is added dropwise to the stirred suspension via the dropping funnel.

-

Addition of Chlorobenzene: Chlorobenzene is then added dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water, followed by the addition of concentrated hydrochloric acid to dissolve the aluminum salts.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Grignard Reaction

This approach utilizes a Grignard reagent prepared from a 4-chlorophenyl halide. This organometallic compound then reacts with a trifluoroacetic acid derivative to yield the desired ketone.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-chlorobromobenzene or 4-chloroiodobenzene in the same anhydrous solvent is added dropwise. The initiation of the reaction is often indicated by a gentle reflux and a change in the appearance of the magnesium.

-

Reaction with Trifluoroacetylating Agent: Once the Grignard reagent has formed, the reaction mixture is cooled in an ice-salt bath. A solution of a trifluoroacetic acid derivative, such as ethyl trifluoroacetate or N,O-dimethyltrifluoroacetamide, in anhydrous ether or THF is added dropwise.

-

Reaction Progression: The mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Caption: Grignard reaction pathway for the synthesis of the target compound.

Biological Activity and Applications in Drug Development

While direct and extensive studies on the biological activity of this compound are limited in publicly available literature, its structural motifs and those of its derivatives are of significant interest in medicinal chemistry.

The trifluoromethyl ketone moiety is a known pharmacophore that can act as an inhibitor of various enzymes, particularly serine and cysteine proteases. The strong electrophilic character of the ketone's carbonyl carbon, enhanced by the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of these enzymes, leading to the formation of a stable hemiacetal or hemiketal adduct and subsequent enzyme inhibition.

Derivatives of this compound are utilized as key intermediates in the synthesis of a range of biologically active molecules, including:

-

Pesticides: This compound is a precursor in the manufacturing of certain isoxazoline-substituted benzamide pesticides.[6]

-

Potential Anticancer Agents: The 4-chlorophenyl group is a common substituent in various compounds investigated for their anticancer properties. The incorporation of fluorine atoms often enhances the metabolic stability and cell permeability of drug candidates. While direct evidence for the core compound is lacking, related structures have been explored for their cytotoxic effects against various cancer cell lines.

Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound and its close analogs.

Caption: Potential applications of the title compound in various fields.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Signal Word: Warning[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[5] A dust mask (type N95 or equivalent) should be used if handling the solid form.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][7]

Conclusion

This compound is a versatile chemical intermediate with significant potential, particularly in the fields of agrochemical and pharmaceutical development. Its synthesis is achievable through standard organic reactions, and its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive building block for creating novel molecules with enhanced biological activity and stability. While further research is needed to fully characterize its own biological effects, its role as a precursor to a variety of active compounds is well-established. Researchers and drug development professionals should consider this compound as a valuable tool in their synthetic and medicinal chemistry endeavors, while adhering to strict safety protocols during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound - CAS:321-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. scispace.com [scispace.com]

- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 7. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

Spectral Analysis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of public experimental spectral data for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to serve as a valuable resource for researchers.

Compound Overview

Chemical Structure:

IUPAC Name: this compound CAS Number: 321-37-9 Molecular Formula: C₈H₄ClF₃O Molecular Weight: 208.57 g/mol

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds. For reference, experimental data for 4'-chloroacetophenone and 2,2,2-trifluoroacetophenone are included where available.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data

| Compound | Protons (Position) | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity |

| This compound (Predicted) | Aromatic (H-2, H-6) | ~ 8.0 - 8.2 | Doublet (d) |

| Aromatic (H-3, H-5) | ~ 7.5 - 7.7 | Doublet (d) | |

| 4'-Chloroacetophenone (Experimental) | Aromatic (H-2, H-6) | 7.90 | Doublet (d) |

| Aromatic (H-3, H-5) | 7.45 | Doublet (d) | |

| Methyl (CH₃) | 2.58 | Singlet (s) | |

| 2,2,2-Trifluoroacetophenone (Experimental) | Aromatic (H-2, H-6) | 8.07 | Multiplet (m) |

| Aromatic (H-3, H-5) | 7.54 | Multiplet (m) | |

| Aromatic (H-4) | 7.73 | Multiplet (m) |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data

| Compound | Carbon Atom | Predicted/Reported Chemical Shift (δ, ppm) |

| This compound (Predicted) | Carbonyl (C=O) | ~ 180 - 185 |

| Trifluoromethyl (CF₃) | ~ 115 - 120 (quartet) | |

| Aromatic (C-1) | ~ 130 - 135 | |

| Aromatic (C-2, C-6) | ~ 130 - 132 | |

| Aromatic (C-3, C-5) | ~ 129 - 131 | |

| Aromatic (C-4) | ~ 140 - 145 | |

| 4'-Chloroacetophenone (Experimental) | Carbonyl (C=O) | 196.8 |

| Aromatic (C-1) | 136.4 | |

| Aromatic (C-2, C-6) | 129.5 | |

| Aromatic (C-3, C-5) | 128.8 | |

| Aromatic (C-4) | 139.6 | |

| Methyl (CH₃) | 26.5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound and Comparative Data

| Functional Group | Predicted/Reported Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | ~ 1700 - 1720 | Strong |

| C-F (Trifluoromethyl) | ~ 1100 - 1350 | Strong |

| Aromatic C=C | ~ 1580 - 1600, 1470 - 1500 | Medium |

| Aromatic C-H | ~ 3050 - 3100 | Weak |

| C-Cl | ~ 1090 - 1100 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Fragment | Predicted Identity | Notes |

| 208/210 | [M]⁺ (Molecular Ion) | Presence of M and M+2 peaks in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

| 139/141 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Instrument Setup: Place the ATR accessory in the sample compartment of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the components of the sample before they enter the mass spectrometer.

-

Ionization (Electron Ionization - EI): In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationship between the chemical structure and its spectral features, as well as a typical workflow for spectroscopic analysis.

Characterization of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide to its NMR and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. This ketone is a valuable building block in medicinal chemistry and materials science, making its thorough characterization essential for its application in research and development. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of public domain spectral data for this compound, the following tables present predicted values based on the analysis of structurally similar compounds, including 1-(4-chlorophenyl)ethanone and other fluorinated aromatic ketones. These tables provide a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | Doublet (d) | 8.5 | 2H, Ar-H (ortho to C=O) |

| 7.55 | Doublet (d) | 8.5 | 2H, Ar-H (meta to C=O) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 179.5 | Quartet (q) | ~35 | C=O |

| 142.0 | Singlet (s) | - | Ar-C (para to C=O) |

| 131.5 | Singlet (s) | - | Ar-C (ortho to C=O) |

| 129.5 | Singlet (s) | - | Ar-C (meta to C=O) |

| 129.0 | Singlet (s) | - | Ar-C (ipso to C=O) |

| 116.5 | Quartet (q) | ~290 | CF₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -72.0 | Singlet (s) | CF₃ |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208/210 | 40/13 | [M]⁺ |

| 139/141 | 100/33 | [M - CF₃]⁺ |

| 111/113 | 30/10 | [C₆H₄Cl]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

-

Processing:

-

Apply a line broadening of 0.3 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

-

Processing:

-

Apply a line broadening of 1.0 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: 470 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment with proton decoupling

-

Acquisition Parameters:

-

Spectral Width: -250 to 50 ppm

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 2.0 s

-

-

Processing:

-

Apply a line broadening of 0.5 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm) or use the spectrometer's internal reference.

-

Mass Spectrometry (MS)

1. Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

2. Ionization:

-

Technique: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

3. Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

4. Data Acquisition:

-

Acquire the mass spectrum in full scan mode to obtain information on the molecular ion and fragmentation pattern.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.

A Technical Guide to the Theoretical and Experimental Landscape of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a pivotal ketone intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chlorinated phenyl ring, make it a subject of significant interest. This technical document provides a comprehensive overview of the theoretical and experimental studies surrounding this compound. It details established synthesis protocols and delves into its structural, spectroscopic, and electronic properties through a framework of computational chemistry, drawing upon data from closely related analogues to build a predictive model of its behavior. This guide serves as a foundational resource for researchers engaged in the design and development of novel molecules leveraging this versatile chemical scaffold.

Introduction

Trifluoromethylated ketones are a critical class of building blocks in medicinal and materials chemistry. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a key precursor for various biologically active compounds.[1][2] Understanding its structural geometry, electronic characteristics, and reactivity is paramount for optimizing synthetic pathways and designing new derivatives with desired properties.

Theoretical studies, primarily using Density Functional Theory (DFT), provide invaluable insights into molecular properties that can be challenging to probe experimentally. These computational methods allow for the prediction of geometric parameters, vibrational frequencies (FT-IR), chemical shifts (NMR), frontier molecular orbital energies (HOMO-LUMO), and non-linear optical (NLO) properties. When combined with experimental data, these theoretical models offer a powerful toolkit for chemical research and drug development.

This whitepaper synthesizes the available experimental data for this compound and complements it with a robust theoretical framework established from studies on analogous compounds.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented, often involving Grignard reactions or Friedel-Crafts acylations. A common and effective laboratory-scale synthesis involves the reaction of a Grignard reagent derived from 1-bromo-4-chlorobenzene with a trifluoroacetic acid derivative.

Detailed Experimental Protocol: Grignard-based Synthesis

This protocol is a representative synthesis adapted from established methodologies.

Materials:

-

1-bromo-4-chlorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Hydrochloric Acid (2M solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromo-4-chlorobenzene in anhydrous THF is added dropwise to initiate the reaction, forming 4-chlorophenylmagnesium bromide.

-

Acylation: The reaction mixture is cooled (typically to 0 °C). Ethyl trifluoroacetate, dissolved in anhydrous THF, is added slowly to the prepared Grignard reagent. The reaction is stirred and allowed to warm to ambient temperature for approximately one hour to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous HCl at 0 °C to neutralize the mixture and hydrolyze the intermediate.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified using techniques such as column chromatography or distillation.

Theoretical Studies: A Predictive Framework

While dedicated theoretical studies on this compound are not extensively published, a robust predictive model can be constructed from computational analyses of structurally similar molecules.[3][4][5] These studies consistently employ Density Functional Theory (DFT) to elucidate molecular properties.

Computational Methodology

The protocols for theoretical analysis of aromatic ketones are well-established.

Software: Gaussian suite of programs is commonly used for these calculations.[3]

Methodology:

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently paired with a basis set such as 6-311++G(d,p) for this purpose.[4][6]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations provide theoretical FT-IR and Raman spectra, which can be compared with experimental data.

-

Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the calculation of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP) map, and parameters for non-linear optical (NLO) activity. Time-Dependent DFT (TD-DFT) is often used for excited-state properties.[4]

Spectroscopic Analysis

DFT calculations are highly effective in predicting vibrational spectra, which aids in the assignment of experimental FT-IR peaks. For aromatic ketones, the carbonyl (C=O) stretching frequency is a key diagnostic peak. Theoretical studies on analogous compounds show excellent correlation between calculated and experimental values.[5]

| Vibrational Mode | Analogous Compound | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| C=O Stretch | (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[4] | ~1640 | ~1635 |

| Aromatic C-H Stretch | 1-(4-Chlorophenyl) piperazine[6] | 3050-3100 | 3040-3090 |

| C-Cl Stretch | 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole[5] | ~730 | ~725 |

| Table 1: Representative comparison of experimental and DFT-calculated vibrational frequencies for key functional groups found in analogous molecular structures. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and electronic transport properties.[7] A smaller gap suggests higher reactivity and polarizability. For this compound, the electron-withdrawing nature of both the -CF3 and -Cl groups is expected to lower the energy of both orbitals, influencing the overall energy gap.

| Analogous Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone | -7.58 | -3.49 | 4.09 | [8] |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -6.12 | -2.47 | 3.65 | [4] |

| Table 2: Calculated HOMO, LUMO, and energy gap values for structurally related compounds, suggesting the likely range for the title compound. |

Non-Linear Optical (NLO) Properties

Organic molecules with significant charge separation, often found in donor-pi-acceptor systems, can exhibit large non-linear optical (NLO) responses.[9][10] These properties are essential for applications in optoelectronics and photonics. The key parameters are the molecular dipole moment (μ) and the first-order hyperpolarizability (β₀). DFT calculations are a standard method for predicting these values. The presence of the electron-donating chlorophenyl ring and the electron-accepting trifluoroacetyl group suggests that this compound could possess notable NLO properties.

| Analogous Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (esu) | Reference |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | 2.50 | 10.3 x 10⁻³⁰ | [11] |

| 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene | 2.45 | 128.9 a.u. (~0.11 x 10⁻³⁰) | [12] |

| Table 3: Calculated NLO properties for compounds containing the 4-chlorophenyl moiety. |

Molecular Docking Studies

As an intermediate for bioactive molecules, understanding the potential binding interactions of derivatives of this compound is crucial. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[13] This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting binding affinities.

Typical Molecular Docking Protocol:

-

Target Preparation: The 3D crystal structure of a target protein is obtained from a database (e.g., Protein Data Bank). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (a derivative of the title compound) is generated and its energy is minimized.

-

Docking Simulation: Software like AutoDock Vina is used to systematically explore possible binding poses of the ligand within the active site of the protein.[13][14] A scoring function is used to rank the poses based on predicted binding affinity (e.g., in kcal/mol).

-

Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with promising electronic properties. While experimental data on its synthesis is available, a comprehensive theoretical characterization is still emerging. By drawing on computational studies of analogous structures, this guide has established a predictive framework for its spectroscopic, electronic, and NLO properties.

The data suggests that the molecule possesses a significant HOMO-LUMO gap, indicating good stability, and has the potential for NLO applications. Its derivatives are prime candidates for molecular docking studies in the pursuit of novel therapeutics.

Future work should focus on dedicated DFT and experimental studies (e.g., single-crystal X-ray diffraction) specifically on this compound. This will allow for the direct validation of the theoretical predictions presented here and will provide a more precise understanding of this important molecule, thereby accelerating its application in the development of next-generation chemical entities.

References

- 1. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone [dspace-cris.utar.edu.my]

- 9. acadpubl.eu [acadpubl.eu]

- 10. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ripublication.com [ripublication.com]

- 12. researchgate.net [researchgate.net]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a promising non-opioid analgesic drug | Research Results in Pharmacology [rrpharmacology.ru]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Influencer in 4'-Chloro-2,2,2-trifluoroacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties. This technical guide delves into the profound electron-withdrawing effects of the trifluoromethyl group as exemplified by 4'-chloro-2,2,2-trifluoroacetophenone, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strong inductive effect of the three fluorine atoms renders the trifluoromethyl group one of the most powerful electron-withdrawing substituents in organic chemistry, significantly impacting the reactivity and properties of the parent molecule.

Physicochemical Properties and Spectroscopic Data

The electron-withdrawing nature of the trifluoromethyl group in 4'-chloro-2,2,2-trifluoroacetophenone manifests in its various physicochemical properties. A comparative analysis with related acetophenone derivatives highlights this influence.

| Property | 4'-chloro-2,2,2-trifluoroacetophenone | 4'-chloroacetophenone | Acetophenone |

| Molecular Formula | C8H4ClF3O | C8H7ClO | C8H8O |

| Molecular Weight | 208.56 g/mol [1][3] | 154.59 g/mol | 120.15 g/mol |

| Melting Point | 24-26 °C[3] | 19-21 °C | 19-20 °C |

| Boiling Point | 180-183 °C[3] | 236-238 °C | 202 °C |

| pKa (α-protons) | Estimated to be significantly < 18 | 18.1 | 18.4 |

| ¹³C NMR δ(C=O) (ppm) | Data not available in searched literature | 196.8 | ~198 |

The deshielding effect of the trifluoromethyl group on the carbonyl carbon in the ¹³C NMR spectrum is anticipated to result in a downfield chemical shift compared to acetophenone and 4'-chloroacetophenone, providing a quantitative measure of its electron-withdrawing power.

Experimental Protocols

Synthesis of 4'-chloro-2,2,2-trifluoroacetophenone

A common synthetic route to 4'-chloro-2,2,2-trifluoroacetophenone involves the reaction of a Grignard reagent derived from 4-chlorobromobenzene with an ester of trifluoroacetic acid.

Materials:

-

4-chlorobromobenzene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in dry diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 4-chlorobromobenzene in dry diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

-

Acylation: The Grignard solution is cooled in an ice bath. A solution of ethyl trifluoroacetate in dry diethyl ether is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4'-chloro-2,2,2-trifluoroacetophenone.

Electron-Withdrawing Effects on Reactivity

The potent electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in 4'-chloro-2,2,2-trifluoroacetophenone. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Addition to the Carbonyl Group

A general and fundamental reaction of ketones, nucleophilic addition, is particularly facile for 4'-chloro-2,2,2-trifluoroacetophenone due to the electronic properties conferred by the -CF3 group.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields the final addition product. The electron-withdrawing trifluoromethyl group stabilizes the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction.

Caption: General mechanism of nucleophilic addition to 4'-chloro-2,2,2-trifluoroacetophenone.

The Haloform Reaction: A Note on Reactivity

While the haloform reaction is a characteristic reaction of methyl ketones, the trifluoromethyl group in 4'-chloro-2,2,2-trifluoroacetophenone does not undergo the classical haloform reaction which involves the formation of a trihalomethyl anion as a leaving group. However, the enhanced acidity of the α-protons (if any were present) due to the trifluoromethyl group would facilitate the initial deprotonation step. The subsequent steps would differ due to the stability of the CF3⁻ anion.

Applications in Drug Development

The unique electronic properties imparted by the trifluoromethyl group make 4'-chloro-2,2,2-trifluoroacetophenone a valuable synthon in the development of various pharmaceutical agents. The -CF3 group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Workflow for Synthetic Application in Drug Discovery

Caption: Synthetic workflow utilizing 4'-chloro-2,2,2-trifluoroacetophenone in drug discovery.

Conclusion

The trifluoromethyl group in 4'-chloro-2,2,2-trifluoroacetophenone exerts a powerful electron-withdrawing effect that profoundly influences the molecule's properties and reactivity. This is primarily manifested in the enhanced electrophilicity of the carbonyl carbon, making it a highly reactive substrate for nucleophilic addition reactions. These unique characteristics underscore its importance as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, where fine-tuning of electronic properties is crucial for biological activity and metabolic stability. Further quantitative studies on its pKa and spectroscopic characteristics will continue to illuminate the subtle yet significant impact of the trifluoromethyl group in organic and medicinal chemistry.

References

Potential Biological Activity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Introduction

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 4'-chloro-2,2,2-trifluoroacetophenone, is a synthetic organic compound featuring a chlorophenyl group attached to a trifluoroethanone moiety. The presence of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, making it a key feature for potential biological interactions. Trifluoromethyl ketones are a well-established class of compounds known for their ability to inhibit various enzymes, particularly serine and cysteine proteases. This property, coupled with the structural alerts for cytotoxicity, suggests that this compound may exhibit significant biological effects worthy of investigation for therapeutic applications, particularly in oncology and inflammatory diseases.

Potential Biological Activities

Based on the activities of structurally related trifluoromethyl ketones, this compound is hypothesized to exhibit the following biological activities:

Enzyme Inhibition

The primary anticipated biological activity of this compound is the inhibition of hydrolytic enzymes, particularly serine proteases. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of a serine residue within the enzyme's active site. This interaction is proposed to form a stable, reversible hemiketal adduct, effectively inactivating the enzyme.

Table 1: Potential Enzyme Targets for this compound

| Enzyme Class | Potential Targets | Rationale |

| Serine Proteases | Thrombin, Trypsin, Chymotrypsin, Elastase | Trifluoromethyl ketones are known potent inhibitors of this class. |

| Cysteine Proteases | Caspases, Cathepsins | The electrophilic carbonyl can also react with the thiol group of cysteine residues. |

| Esterases | Acetylcholinesterase, Carboxylesterase | Analogous trifluoromethyl ketones have shown inhibitory activity. |

Note: This table is predictive and based on the known activities of the trifluoromethyl ketone chemical class. Specific inhibitory constants (Ki) for this compound are not currently available in published literature.

Cytotoxicity and Anticancer Potential

Trifluoromethyl ketone-containing compounds have been reported to induce apoptosis in various cancer cell lines.[1] The cytotoxic effects are likely mediated through the inhibition of key cellular enzymes, including caspases, which are central to the apoptotic cascade. The induction of apoptosis is a desirable characteristic for anticancer agents.

Table 2: Potential Cytotoxic Effects

| Activity | Potential Outcome | Rationale |

| Induction of Apoptosis | Cancer cell death | Inhibition of pro-survival pathways or activation of pro-apoptotic pathways. |

| Cell Cycle Arrest | Inhibition of proliferation | Interference with key cell cycle regulatory proteins. |

Note: Specific IC50 values for this compound against specific cancer cell lines have not been reported in the available literature.

Experimental Protocols

To investigate the potential biological activities of this compound, the following detailed experimental protocols are recommended.

Enzyme Inhibition Assay (Serine Protease)

This protocol outlines a general method for determining the inhibitory potential of this compound against a model serine protease, such as trypsin.

Materials:

-

Purified serine protease (e.g., bovine trypsin)

-

Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

This compound stock solution (in DMSO)

-

96-well microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the serine protease to the assay buffer. Add varying concentrations of this compound (or DMSO for control) and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.

-

Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk plot).[2]

References

The Versatile Keystone: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the array of fluorinated building blocks, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone stands out as a particularly versatile and valuable synthon. Its trifluoromethyl group, coupled with a reactive carbonyl and a modifiable aromatic ring, provides a powerful handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. The key data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 208.57 g/mol |

| CAS Number | 321-37-9 |

| Appearance | Liquid |

| Melting Point | -12 °C[1] |

| Boiling Point | 199 °C at 10 mmHg[1] |

| Flash Point | 45 °C[1] |

| ¹H NMR (CDCl₃) | δ 7.75 (d, 2H), 7.42 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 174.3 (q, ²JCF = 37.3 Hz), 147.1, 137.5, 136.0, 130.3, 129.1, 123.6, 116.1 (q, ¹JCF = 290.6 Hz)[2] |

| ¹⁹F NMR (CDCl₃) | δ -74.9 (s, 3F)[2] |

| IR (C=O stretch) | ~1726 cm⁻¹[2] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with a trifluoroacetylating agent.

Diagram of the synthetic pathway for this compound.

Caption: Friedel-Crafts acylation for the synthesis of the target ketone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

Trifluoroacetic anhydride or trifluoroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chlorobenzene.

-

Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound.

Key Reactions as a Building Block

The trifluoromethyl ketone moiety in this compound is a hub of reactivity, enabling a wide range of transformations.

Asymmetric Reduction to Chiral Alcohols

The enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol, 1-(4-chlorophenyl)-2,2,2-trifluoroethanol, is a critical transformation, as chiral fluorinated alcohols are valuable intermediates in pharmaceutical synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this with high enantioselectivity.[3][4][5][6]

Diagram of the Asymmetric Reduction Workflow.

Caption: CBS-catalyzed asymmetric reduction of the ketone.

Materials:

-

This compound

-

(R)- or (S)-CBS catalyst solution (e.g., in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the CBS catalyst solution.

-

Cool the solution to 0 °C and slowly add the borane-THF solution. Stir for 10 minutes.

-

Add a solution of this compound in anhydrous THF dropwise to the catalyst-borane complex, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M hydrochloric acid to the residue and extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate to give the crude chiral alcohol, which can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents, leading to the formation of tertiary alcohols.

Reaction with Grignard reagents (RMgX) provides a straightforward route to tertiary alcohols with the introduction of a new carbon-carbon bond.

Materials:

-

This compound

-

Methylmagnesium bromide solution (e.g., 3 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography.

Olefination Reactions

The carbonyl group can be converted to a double bond via olefination reactions, such as the Wittig reaction.[7][8][9][10][11]

The Wittig reaction with a phosphorus ylide allows for the synthesis of various alkenes. For example, reaction with methylenetriphenylphosphorane yields 1-(4-chlorophenyl)-2,2-difluoro-1-propene.[7][8][9][10][11]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise. The formation of the orange-red ylide is observed.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford the desired alkene.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Condensation of the trifluoromethyl ketone with amidines or ureas can lead to the formation of trifluoromethyl-substituted pyrimidines. These reactions often proceed via the initial formation of a β-dicarbonyl equivalent or a related reactive intermediate.

Diagram of Pyrimidine Synthesis.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document covers its plausible discovery and history, physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in drug development and other areas.

Discovery and Historical Context

While a precise date and individual credited with the first synthesis of this compound are not extensively documented in publicly available literature, its discovery can be situated within the broader advancements in organofluorine chemistry during the 20th century. The introduction of the trifluoromethyl (-CF3) group into organic molecules became a significant strategy in medicinal chemistry and materials science due to its unique ability to alter a compound's physicochemical properties.[1][2]

The development of this compound is likely linked to two major historical streams in organic synthesis:

-

The rise of organometallic chemistry: The discovery and development of organometallic reagents, such as Grignard reagents (early 1900s) and organolithium reagents (1930s), revolutionized the formation of carbon-carbon bonds.[3][4] These reagents provided efficient methods for the synthesis of ketones, including acetophenones.

-

Advancements in fluorination techniques: The mid-20th century saw a surge in the development of methods to introduce fluorine and trifluoromethyl groups into organic molecules. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, made it a highly desirable moiety in drug design.[1][5][6]

The synthesis of this compound likely emerged as a result of the convergence of these two fields, with chemists exploring the reactions of organometallic compounds derived from chlorobenzene with trifluoroacetic acid derivatives. Its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries, would have driven the refinement of its synthesis.

Physicochemical and Spectroscopic Data

The properties of this compound make it a versatile reagent in organic synthesis. Below is a summary of its key physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 208.57 g/mol |

| CAS Number | 321-37-9 |

| Appearance | White crystalline solid |

| Melting Point | 24-26 °C |

| Boiling Point | 180-183 °C |

| Density | 1.398 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | δ 7.99 (d, J = 8.8 Hz, 2H), 7.53 (d, J = 8.8 Hz, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 180.5 (q, J = 35.4 Hz), 142.0, 130.8, 130.0, 129.4, 116.8 (q, J = 291.5 Hz) ppm |

| ¹⁹F NMR (CDCl₃) | δ -72.0 ppm |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, primarily in the patent literature. A common approach involves the Friedel-Crafts acylation of chlorobenzene or the reaction of an organometallic reagent derived from chlorobenzene with a trifluoroacetylating agent.

Method 1: Grignard Reaction with Ethyl Trifluoroacetate

This protocol describes the synthesis via the reaction of a Grignard reagent with ethyl trifluoroacetate.

Materials:

-

4-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Aqueous HCl solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of 4-bromochlorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

-